

# Application of Akura™ Microplates in Organoid Models

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## Introduction

The transition from two-dimensional (2D) cell culture to three-dimensional (3D) models has been a significant leap forward in recapitulating in vivo physiology for research and drug development. Organoids, self-organizing 3D structures derived from stem cells, offer unparalleled insight into organ development, disease modeling, and compound screening. However, traditional methods of organoid culture often face challenges with reproducibility, scalability, and handling. The Akura™ Spheroid Microplate technology from InSphero provides an innovative platform designed to overcome these hurdles, enabling robust, scaffold-free formation, long-term culture, and analysis of organoids and spheroids in a high-throughput format.

This document provides detailed application notes and protocols for utilizing Akura™ plates in organoid-based research, supported by quantitative data and visualizations to guide experimental design and execution.

## Core Technology: The Akura™ Microplate Design

The effectiveness of the Akura™ plate for organoid culture stems from its unique well architecture, which combines several key features:

- **Ultra-Low Attachment (ULA) Surface:** A stable, biologically inert coating prevents cell adhesion to the well surface, promoting spontaneous self-aggregation of cells into a single spheroid or organoid per well.[\[1\]\[2\]\[3\]\[4\]](#)
- **Conical Well Geometry:** The funnel-like shape of the well guides cells to a central point, ensuring the formation of a single, uniform aggregate.
- **SureXchange™ Ledge:** This patented feature is a perceptible anchoring point for pipette tips within the well. It allows for near-complete (>90%) aspiration of media without disturbing or accidentally removing the delicate organoid located at the bottom.[\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]](#) This enables precise and gentle medium exchange, crucial for long-term cultures and compound dosing.
- **Flat, Optically Clear Bottom:** The plates are constructed with a thin, flat bottom made of Cyclo-Olefin Polymer (COP) or Polystyrene, providing superior optical quality for high-content imaging and analysis on standard microscopes and automated imaging systems.[\[1\]\[5\]\[6\]\[7\]](#)

These features create a microenvironment that supports the reproducible generation of size-controlled organoids, simplifies handling, and is fully compatible with automated liquid handlers for high-throughput screening (HTS) applications.[\[1\]\[6\]\[8\]](#)

## Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for establishing organoid cultures in Akura™ 96 and 384-well plates, based on manufacturer recommendations and peer-reviewed literature.

### Table 1: Akura™ Plate Seeding & Culture Parameters

Parameter	Akura™ 96 Spheroid Microplate	Akura™ 384 Spheroid Microplate	Reference
Plate Material	Cyclo-Olefin Polymer (COP)	Polystyrene (body), 125 µm membrane (bottom)	[5][6]
Pre-wetting Volume	40 µL	40 µL (PBS or media)	[5][9]
Cell Seeding Volume	70 µL	50 µL	[5][8]
Recommended Cell Density	250 - 500 cells/well (long-term growth)	250 - 500 cells/well (long-term growth)	[8]
>2,500 cells/well (rapid, large spheroids)	>2,500 cells/well (rapid, large spheroids)	[8]	
Aggregation Spin	250 x g for 2 minutes	250 x g for 2 minutes	[5][9]
Maturation Time	2 - 5 days	2 - 5 days	[9]
Medium Exchange Volume	70 µL	50 µL	[5]
Residual Volume	~5 - 7 µL	~2 - 3 µL	[5][6]

**Table 2: Example Application in Kidney Organoid Drug Screening**

Parameter	Value / Condition	Reference
Organoid Model	Human iPSC-derived Kidney Organoids	[4]
Culture Plate	Akura™ 96 Spheroid Microplate	[4]
Assay Start Time	Day 49 of differentiation	[4]
Injury Model	5 µM Cisplatin	[4]
Screening Library	Tocriscreen FDA-approved drugs	[4]
Screening Concentration	10 µM per compound	[4]
Treatment Duration	7 days	[4]
Medium Change Frequency	Thrice a week	[4]
Analysis Method	Whole-mount 3D immunofluorescence staining and imaging	[4]

## Experimental Protocols

The following are detailed protocols for the generation and maintenance of organoids using Akura™ microplates.

### Protocol 1: General Organoid Formation in Akura™ 96 Plates

This protocol describes a scaffold-free method for generating organoids from a single-cell suspension.

Materials:

- Akura™ 96 Spheroid Microplate (InSphero)

- Single-cell suspension of desired cell type (e.g., iPSCs, primary cells) in appropriate culture medium
- Sterile PBS or culture medium for pre-wetting
- Multichannel pipette
- Microplate centrifuge

#### Methodology:

- **Plate Preparation (Pre-wetting):** To prevent air bubble formation, add 40  $\mu$ L of sterile culture medium or PBS to each well. Remove the solution by placing the pipette tip at the SureXchange™ ledge and aspirating completely. A minimal residual volume will remain.[5][9]
- **Cell Suspension Preparation:** Prepare a homogeneous single-cell suspension in your desired organoid formation medium. Determine cell concentration using a cell counter. Calculate the volume needed to achieve the target cell density (e.g., 500 cells per 70  $\mu$ L).
- **Cell Seeding:** Gently dispense 70  $\mu$ L of the cell suspension into the bottom of each well. Avoid touching the well bottom with the pipette tip. Ensure the cell suspension is kept homogenous during seeding by gently mixing periodically.[5]
- **Aggregation:** Place the lid on the plate and centrifuge at 250 x g for 2 minutes. This step helps remove bubbles and concentrates the cells at the bottom of the well to promote aggregation.[5][9]
- **Incubation and Maturation:** Incubate the plate at 37°C in a humidified CO<sub>2</sub> incubator. To improve spheroid uniformity, the plate can be tilted to approximately 30° during the initial incubation period using a tilting stand.[7] Organoid formation typically occurs within 2-5 days.
- **Medium Exchange:** For long-term culture, perform medium changes every 2-3 days.
  - Place the pipette tip firmly against the SureXchange™ ledge.
  - Aspirate the spent medium at a low speed (<30  $\mu$ L/sec). Over 90% of the medium can be removed, leaving a residual volume of ~5-7  $\mu$ L.

- Gently dispense 70  $\mu$ L of fresh, pre-warmed medium by placing the pipette tip at the ledge and dispensing at a low speed ( $<50$   $\mu$ L/sec).[5][9]

## Protocol 2: High-Throughput Drug Screening with Kidney Organoids in Akura™ 96 Plates

This protocol is adapted from a study performing drug screening on mature kidney organoids.  
[4]

### Materials:

- Mature kidney organoids (e.g., day 49) cultured in Akura™ 96 plates
- Basal culture medium
- Cisplatin stock solution
- Compound library (e.g., FDA-approved drugs) at desired stock concentrations
- Automated liquid handler or multichannel pipette

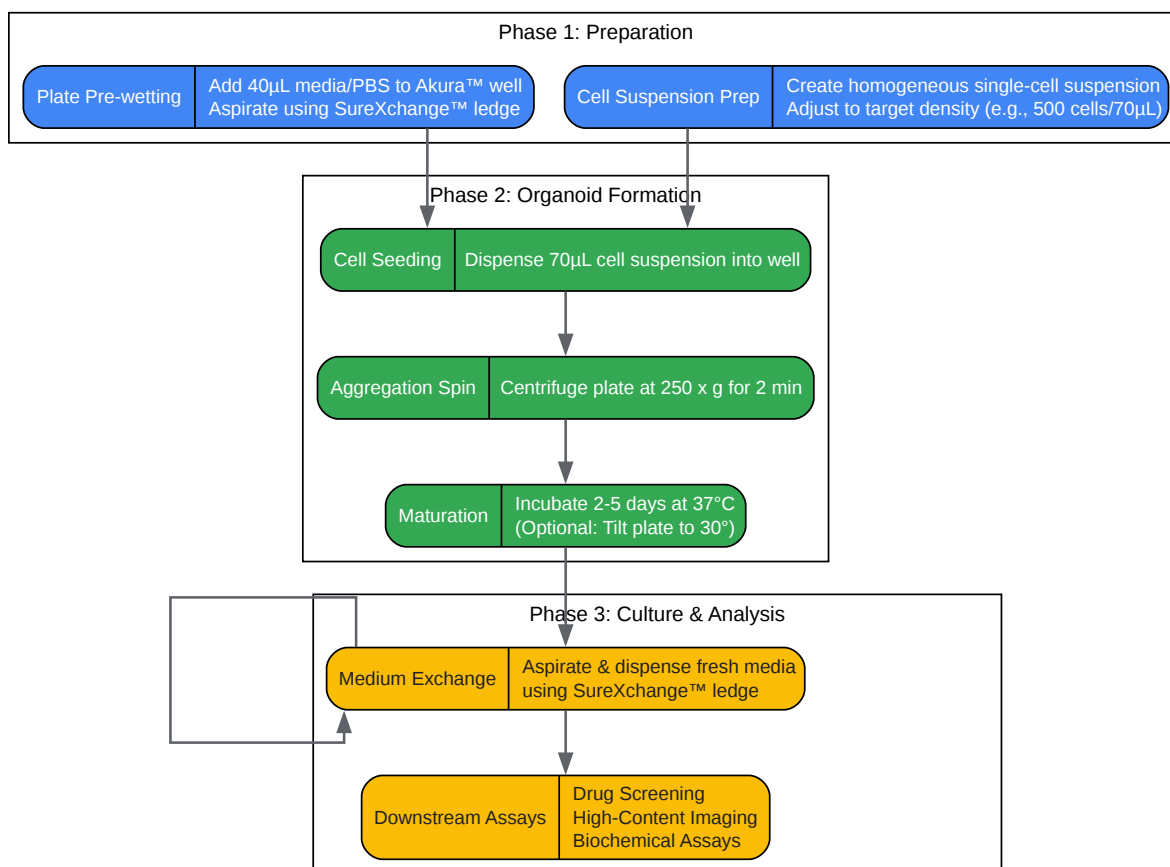
### Methodology:

- Prepare Treatment Media: For each condition, prepare the required treatment media.
  - Control: Basal medium.
  - Injury Model: Basal medium containing 5  $\mu$ M Cisplatin.
  - Nephroprotection Screen: Basal medium containing 5  $\mu$ M Cisplatin and 10  $\mu$ M of the test compound.
  - Toxicity Screen: Basal medium containing 10  $\mu$ M of the test compound.
- Compound Dosing: Using the medium exchange procedure described in Protocol 1, Step 6, replace the existing medium in each well with the appropriate treatment medium.

- Incubation: Culture the organoids for 7 days, performing a full medium change with fresh treatment media thrice a week (e.g., Monday, Wednesday, Friday).<sup>[4]</sup>
- Endpoint Analysis (Fixation & Staining):
  - At the end of the treatment period, carefully wash the organoids with PBS using the SureXchange™ ledge.
  - Fix the organoids directly in the plate with 4% paraformaldehyde (PFA) for 1 hour.<sup>[4]</sup>
  - Perform whole-mount immunofluorescence staining directly in the plate by carefully adding and removing blocking buffers, antibody solutions, and washing buffers.
- Imaging: Acquire 3D images of the stained organoids using a high-content confocal microscope or other suitable imaging system. The plate's optical bottom allows for high-resolution imaging without transferring the organoids.

## Visualizations: Workflows and Concepts

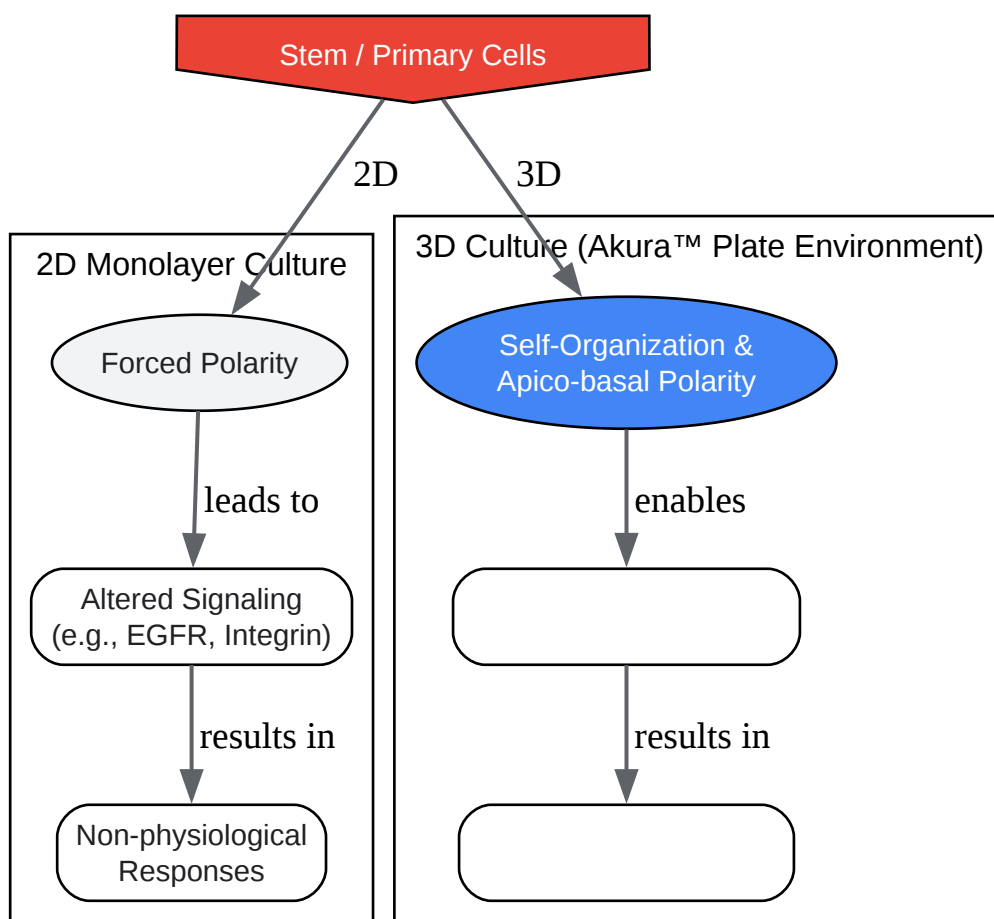
The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the use of Akura™ plates in organoid research.



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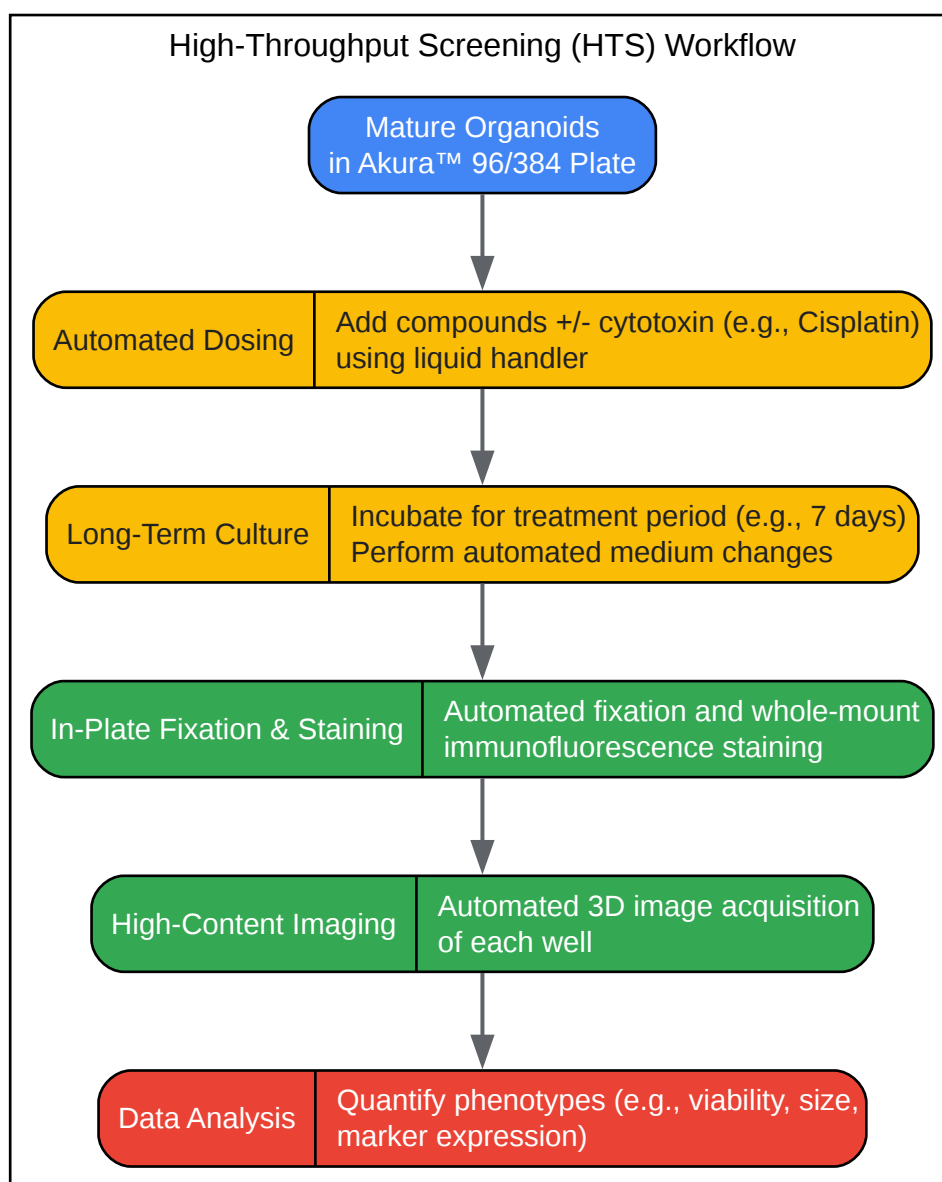
Standard workflow for organoid formation in Akura™ plates.





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Conceptual impact of 3D culture on cell signaling.



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Automated drug screening workflow using Akura™ plates.

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